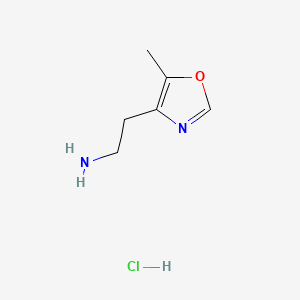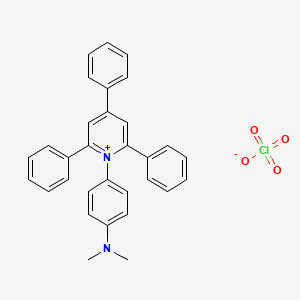
CID 16196135
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 16196135, also known as N-(4-(4-(2-((2,4-dichlorophenyl)sulfonyl)ethyl)piperazin-1-yl)benzyl)-N-(pyridin-3-ylmethyl)propanamide, is a novel small molecule that has been the subject of extensive research in recent years. This compound is known to have a wide range of potential applications in the field of medicine, particularly in the treatment of various diseases and disorders.
作用機序
The exact mechanism of action of CID 16196135 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This may help to prevent the growth and spread of cancer cells, as well as protect against the degeneration of brain cells in Alzheimer's disease.
Biochemical and Physiological Effects
CID 16196135 has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and proteins in the body. This may help to prevent the growth and spread of cancer cells, as well as protect against the degeneration of brain cells in Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using CID 16196135 in lab experiments is that it is a highly specific compound, meaning that it targets only certain enzymes and proteins in the body. This can help to minimize the risk of unwanted side effects and improve the accuracy of experimental results. However, one of the main limitations of using this compound is that it can be difficult and expensive to synthesize, which may limit its availability for use in research.
将来の方向性
There are a number of potential future directions for research on CID 16196135. Some of the most promising areas of investigation include its use in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, researchers may continue to explore its potential applications in cancer treatment, as well as investigate ways to improve its synthesis and availability for use in lab experiments.
合成法
CID 16196135 can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the compound.
科学的研究の応用
CID 16196135 has been the subject of numerous scientific studies, with researchers investigating its potential applications in a range of fields. Some of the most promising areas of research include its use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N,N-dimethyl-4-(2,4,6-triphenylpyridin-1-ium-1-yl)aniline;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N2.ClHO4/c1-32(2)28-18-20-29(21-19-28)33-30(25-14-8-4-9-15-25)22-27(24-12-6-3-7-13-24)23-31(33)26-16-10-5-11-17-26;2-1(3,4)5/h3-23H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFODUNVVFKDLHB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7451982.png)
![N-(1,1-dioxothiolan-3-yl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7451995.png)
![N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7452000.png)

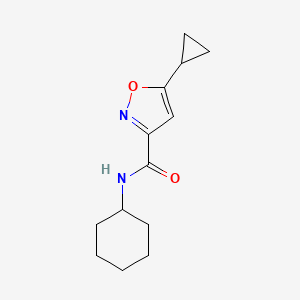

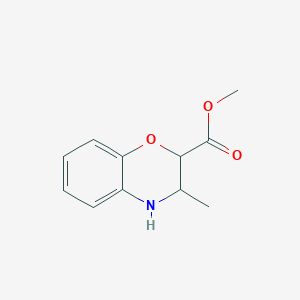
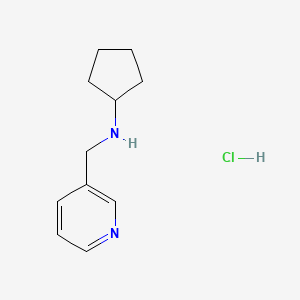

![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)
![[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)
